(R)-5-methyl-2-cyclohexenone
Description
Significance of Chiral Cycloalkenones in Organic Synthesis
Chiral cycloalkenones are fundamental structural motifs in the field of organic synthesis. rsc.orgrsc.org Their importance stems from their utility as versatile building blocks in the creation of natural products and pharmaceuticals. rsc.orgrsc.org Specifically, chiral γ-substituted cycloalkenones are crucial intermediates. rsc.orgrsc.org The controlled chemical modification of these building blocks can lead to densely functionalized products where each carbon atom has a distinct role. rsc.orgrsc.org The inherent chirality, or "handedness," of these molecules is critical, as different enantiomers (mirror-image isomers) of a substance can have vastly different biological effects. hilarispublisher.comnumberanalytics.com This makes the ability to synthesize a single, specific enantiomer of a cycloalkenone highly valuable in drug development and materials science. hilarispublisher.com
The development of methods to create these chiral molecules, such as asymmetric catalysis, is a major area of research. rsc.orgrsc.org These methods aim to produce one enantiomer over the other with high selectivity, which is essential for creating effective and safe pharmaceutical products. hilarispublisher.com
Role of (R)-5-methyl-2-cyclohexenone as a Key Chiral Building Block
This compound stands out as a particularly useful chiral building block. researchgate.net It serves as a starting point for the synthesis of numerous complex molecules, including pharmaceuticals, agrochemicals, and naturally occurring compounds. researchgate.net For instance, it is a readily accessible starting material for the total synthesis of complex natural products like (+)-Fawcettimine. researchgate.net
Its utility is also demonstrated by its derivation from other naturally abundant chiral compounds, such as (R)-(+)-pulegone. researchgate.nettandfonline.com The development of efficient synthetic routes to this compound and similar structures is an active area of research, often employing techniques like kinetic resolution to separate the desired enantiomer from a racemic mixture. scispace.com
Overview of Academic Research Trajectories on this compound
Academic research on this compound has followed several key trajectories. A primary focus has been the development of efficient and highly selective (enantioselective) methods for its synthesis. rsc.orgscispace.comsci-hub.ru This includes strategies like the kinetic resolution of racemic mixtures using copper-phosphoramidite catalysts, which can yield the desired (R)-enantiomer with very high purity (ee > 99%). scispace.com
Another significant research avenue is its application in the total synthesis of complex natural products. researchgate.net For example, a multi-step synthesis of (+)-Fawcettimine was achieved starting from this compound, highlighting its role in constructing intricate molecular architectures. researchgate.net Furthermore, research explores its use in creating other valuable chiral synthons. acs.org The compound also serves as a model substrate for studying fundamental organic reactions, such as the Diels-Alder reaction. researchgate.net The overarching goal of this research is to expand the synthetic chemist's toolkit, enabling the construction of a wide array of stereochemically diverse and complex molecules. rsc.orgrsc.org
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (5R)-5-methylcyclohex-2-en-1-one | nih.gov |
| Molecular Formula | C₇H₁₀O | nih.govguidechem.com |
| Molecular Weight | 110.15 g/mol | nih.gov |
| CAS Number | 54307-74-3 | nih.govepa.gov |
| Canonical SMILES | C[C@@H]1CC=CC(=O)C1 | nih.gov |
| InChIKey | NQICQYZVEPBJON-ZCFIWIBFSA-N | nih.gov |
| Complexity | 124 | guidechem.com |
| Topological Polar Surface Area | 17.1 Ų | guidechem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
54307-74-3 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(5R)-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2,4,6H,3,5H2,1H3/t6-/m1/s1 |
InChI Key |
NQICQYZVEPBJON-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CC=CC(=O)C1 |
Canonical SMILES |
CC1CC=CC(=O)C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiomerically Pure R 5 Methyl 2 Cyclohexenone
Asymmetric Synthesis Approaches
Enantioselective Deprotonation Strategies with Chiral Lithium Amides
Enantioselective deprotonation using chiral lithium amides represents a powerful strategy for the synthesis of chiral ketones. This method involves the use of a chiral base to selectively remove a proton from a prochiral ketone, leading to a chiral enolate that can then be trapped to afford the desired enantiomerically enriched product. The design of chiral bidentate lithium amides has been a key focus in this area. researchgate.net
The success of this approach hinges on the structure of the chiral lithium amide, where bulky substituents on the chiral carbon can influence the enantioselectivity of the deprotonation. mdpi.com An eight-membered cyclic transition state model has been proposed to explain the stereochemical outcome of this reaction. mdpi.com While this methodology has been successfully applied to various prochiral cyclic ketones, its specific application to generate (R)-5-methyl-2-cyclohexenone through the deprotonation of a suitable precursor remains a specialized area of investigation. The efficiency of the process is often dependent on the careful tuning of the chiral ligand and reaction conditions to achieve high enantiomeric excess (ee).
Asymmetric Hydrosilylation of 2-Cyclohexen-1-one (B156087) with Chiral Catalysts
Asymmetric hydrosilylation of α,β-unsaturated ketones, such as 2-cyclohexen-1-one derivatives, offers a direct route to chiral allylic alcohols, which can be subsequently oxidized to the corresponding chiral enones. This transformation is typically catalyzed by transition metal complexes featuring chiral ligands. While the primary products are allylic alcohols, this method serves as a crucial step in a two-step synthesis of chiral cyclohexenones.
A review of synthetic approaches to (R)-cyclohex-2-enol highlights the use of asymmetric hydrosilylation of 2-cyclohexen-1-one followed by hydrolysis. orientjchem.org This suggests that a similar strategy could be employed for the synthesis of this compound, starting from 5-methyl-2-cyclohexen-1-one. The choice of the chiral catalyst is paramount in achieving high enantioselectivity in the initial hydrosilylation step. Various chiral ligands, often phosphine-based, have been developed for transition metals like rhodium and copper to effect this transformation. mdpi.com
Enantioselective Hydroboration Techniques
Enantioselective hydroboration of dienes provides an effective method for the synthesis of chiral alcohols, which can then be oxidized to the corresponding ketones. For the synthesis of this compound, the asymmetric hydroboration of 5-methyl-1,3-cyclohexadiene (B13827064) would be the key step. This reaction would yield a chiral allylic alcohol, which upon oxidation, would furnish the target enone.
The success of this strategy relies on the use of chiral hydroborating agents. Reagents such as diisopinocampheylborane (B13816774) (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂) have been widely used for the asymmetric hydroboration of various alkenes and dienes. researchgate.net The steric and electronic properties of both the diene substrate and the chiral borane (B79455) reagent play a crucial role in determining the regioselectivity and enantioselectivity of the hydroboration step. While the general principles of asymmetric hydroboration are well-established, specific conditions and outcomes for the synthesis of the precursor to this compound require careful optimization.
Palladium-Catalyzed Asymmetric Allylic Alkylation for Chiral Cycloalkenone Scaffolds
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile and powerful method for the construction of stereogenic centers. rsc.org This reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. While often used to create new carbon-carbon or carbon-heteroatom bonds adjacent to a double bond, this methodology can also be applied to construct chiral cycloalkenone scaffolds.
In the context of synthesizing this compound, a potential strategy could involve the desymmetrization of a prochiral precursor via an intramolecular AAA reaction, or the kinetic resolution of a racemic substrate. The choice of the chiral ligand is critical for achieving high enantioselectivity. A wide array of chiral phosphine (B1218219) ligands, such as those based on BINAP or Trost's ligands, have been successfully employed in palladium-catalyzed AAA reactions. msu.edursc.org The specific application of this powerful tool for the direct synthesis of this compound would depend on the design of a suitable precursor and the selection of an appropriate chiral palladium catalyst.
Highly Enantioselective Copper-Phosphoramidite Catalyzed Kinetic Resolution of Substituted 2-Cyclohexenones
Kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. In this approach, one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. A highly efficient method for the kinetic resolution of substituted 2-cyclohexenones, including 5-methyl-2-cyclohexenone, has been developed using a chiral copper-phosphoramidite complex. mdpi.com
This method employs the conjugate addition of a dialkylzinc reagent to the racemic enone, catalyzed by a copper(I) complex of a chiral phosphoramidite (B1245037) ligand. The catalyst system demonstrates remarkable enantioselectivity, allowing for the isolation of the unreacted this compound with very high enantiomeric excess.
| Entry | Substrate | Dialkylzinc | Ligand | Conversion (%) | ee (%) [b] | Selectivity (S) |
| 1 | (±)-5-methyl-2-cyclohexenone | Et₂Zn | (S,R,R)-L1 | 55 | >99 (R) | >200 |
| 2 | (±)-5-methyl-2-cyclohexenone | nBu₂Zn | (S,R,R)-L1 | 51 | 99 (R) | >200 |
| 3 | (±)-5-methyl-2-cyclohexenone | Me₂Zn | (S,R,R)-L1 | 52 | >99 (R) | >200 |
Table adapted from Feringa, B. L., et al. Angew. Chem. Int. Ed. 2001, 40 (5), 927-930. researchgate.net [b] Configuration of the unreacted enone.
The data demonstrates that with the (S,R,R)-L1 phosphoramidite ligand, various dialkylzinc reagents can be used to achieve excellent kinetic resolution of (±)-5-methyl-2-cyclohexenone. researchgate.net The selectivity factor (S) of over 200 indicates a very high degree of discrimination between the two enantiomers by the chiral catalyst. mdpi.com This methodology has been successfully applied on a multigram scale, highlighting its practical utility for obtaining enantiomerically pure this compound. mdpi.com
Stereoselective Michael Additions for Chiral Cyclohexenone Precursors
Stereoselective Michael additions are fundamental reactions in organic synthesis for the formation of carbon-carbon bonds and the creation of new stereocenters. This strategy can be employed to construct chiral precursors that can be subsequently converted into this compound. The approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated compound in the presence of a chiral catalyst or with the use of a chiral auxiliary.
Organocatalysis has emerged as a powerful tool for asymmetric Michael additions. mdpi.com Chiral amines, thioureas, and squaramides have been used to catalyze the addition of various nucleophiles, including ketones and aldehydes, to nitroalkenes and other Michael acceptors. mdpi.comnih.gov The resulting adducts, bearing newly formed stereocenters, can then be subjected to further transformations to yield the desired chiral cyclohexenone. For instance, an asymmetric Michael addition of a suitable pronucleophile to a precursor of the cyclohexenone ring, followed by cyclization and further functional group manipulations, could provide a viable route to this compound. The key to this approach is the high stereocontrol exerted by the chiral catalyst or auxiliary during the initial Michael addition step.
Biocatalytic and Chemoenzymatic Synthesis of this compound Derivatives
Biocatalysis has become an indispensable tool in modern organic synthesis, offering highly selective and environmentally benign routes to chiral molecules. The application of enzymes in the synthesis of this compound derivatives has been explored through various strategies, including kinetic resolution, enantioselective reduction, and oxidation reactions.
Enantioselective Reduction of Prochiral Enones via Ene Reductases
A highly effective strategy for the asymmetric synthesis of chiral cyclohexenones involves the enantioselective reduction of a prochiral precursor. Ene reductases (EREDs), belonging to the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated ketones.
The desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones has emerged as a powerful method to generate chiral cyclohexenones with a quaternary stereocenter. nih.govrsc.org In this approach, an ene-reductase selectively reduces one of the two double bonds in the prochiral substrate, leading to the formation of an enantiomerically enriched 4,4-disubstituted 2-cyclohexenone. Enzymes such as OPR3 and YqjM have demonstrated excellent enantioselectivities (up to >99% ee) in these transformations. nih.gov This biocatalytic desymmetrization offers a direct and efficient route to valuable chiral building blocks. nih.govresearchgate.net
Table 2: Ene Reductase-Catalyzed Desymmetrization of Prochiral 2,5-Cyclohexadienones
| Substrate | Ene Reductase | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 4,4-Dimethyl-2,5-cyclohexadienone | YqjM | (S)-4,4-Dimethyl-2-cyclohexenone | >99 | >99 |
| 4-Methyl-4-phenyl-2,5-cyclohexadienone | OPR3 | (S)-4-Methyl-4-phenyl-2-cyclohexenone | 98 | >99 |
| 4-Allyl-4-methyl-2,5-cyclohexadienone | YqjM | (S)-4-Allyl-4-methyl-2-cyclohexenone | >99 | >99 |
Baeyer-Villiger Oxidation Activity on α,β-Unsaturated Ketones via Biocatalysts
Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters or lactones. wikipedia.org While BVMOs are highly effective for the oxidation of saturated ketones, their application to α,β-unsaturated ketones has been considered more challenging. However, recent research has demonstrated that certain BVMOs can indeed oxidize cyclic α,β-unsaturated ketones, offering a promising route to chiral enol-lactones and ene-lactones. rsc.org
The oxidation of α,β-unsaturated ketones by BVMOs can proceed with high regio- and enantioselectivity. rsc.org Interestingly, different BVMOs can exhibit divergent regioselectivity, leading to the formation of either the "normal" ene-lactone or the "abnormal" enol-lactone. This tunable reactivity provides access to a diverse range of chiral lactones, which are valuable synthetic intermediates. rsc.orgresearchgate.net The choice of the biocatalyst is therefore crucial in directing the outcome of the oxidation.
Table 3: Regiodivergent Baeyer-Villiger Oxidation of α,β-Unsaturated Ketones by BVMOs
| Substrate | Biocatalyst (BVMO) | Major Product | Regioselectivity |
| 2-Cyclohexenone | MTMOf | 2-Oxepene-1-one (Ene-lactone) | Normal |
| 2-Cyclohexenone | PAMO | 7-Hydroxy-2-oxepanone (Enol-lactone derived) | Abnormal |
| (R)-Carvone | CHMO | (4R,7R)-4-isopropenyl-7-methyl-oxepan-2-one | Normal |
Tandem Chemoenzymatic Reductions for Stereoselective Product Formation
Tandem chemoenzymatic reactions, where multiple catalytic steps are performed in a single pot, offer significant advantages in terms of process efficiency and waste reduction. For the stereoselective synthesis of this compound derivatives, a tandem approach combining an ene-reductase and an alcohol dehydrogenase (ADH) can be envisioned.
In such a cascade, an ene-reductase would first catalyze the enantioselective reduction of the carbon-carbon double bond of a suitable prochiral precursor. The resulting chiral ketone could then be further reduced by a stereoselective ADH to afford a chiral alcohol with high diastereomeric and enantiomeric purity. The use of two enantiodivergent ADHs could potentially provide access to different diastereomers of the final product. researchgate.net This multienzymatic approach allows for the creation of multiple stereocenters in a controlled manner. mdpi.com
Chiral Pool Approaches and Derivatization for Accessing this compound
The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. This approach is highly effective as it circumvents the need for de novo asymmetric synthesis.
Synthesis from Naturally Occurring Optically Active Cyclohexenones (e.g., Pulegone)
(R)-(+)-Pulegone is a naturally occurring monoterpene ketone found in the essential oils of various plants, including pennyroyal and peppermint. nih.govbenthamscience.com Its rigid cyclic structure and existing stereocenter make it an excellent chiral starting material for the synthesis of this compound. benthamscience.com
The chemical transformation of (R)-(+)-pulegone to this compound typically involves the cleavage of the exocyclic double bond. One common method is ozonolysis, followed by a reductive workup, which selectively cleaves the isopropylidene group to afford the desired α,β-unsaturated ketone while retaining the stereochemistry at the C5 position. This approach provides a straightforward and efficient route to enantiomerically pure this compound from a readily available natural product. benthamscience.com
Multi-Step Derivatization Procedures from Chiral Precursors
The synthesis of enantiomerically pure compounds such as this compound often relies on the use of a "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products. One such precursor is (R)-(+)-pulegone, a naturally occurring monoterpene. The conversion of (R)-(+)-pulegone into derivatives of 5-methyl-cyclohexenone involves a series of chemical transformations that modify the carbon skeleton and introduce new functional groups while preserving the original stereochemistry at the C5 position.
A documented synthetic pathway transforms (R)-(+)-pulegone into (R)-5-methyl-2-(phenylsulfinyl)cyclohexanone over three steps. tandfonline.com This intermediate is a key building block that can be further elaborated to various cyclohexenone derivatives. While this specific sequence leads to a substituted product, the underlying strategy demonstrates how the chiral scaffold of pulegone (B1678340) can be manipulated. The metabolic detoxification pathway of pulegone also indicates its conversion to 5-methyl-2-cyclohexenone, highlighting the inherent chemical link between these molecules. inchem.orgnih.gov Synthetic routes leverage this relationship, employing controlled chemical steps to achieve the desired transformation, which stands in contrast to metabolic processes.
The general approach involves the oxidative cleavage of the exocyclic double bond in pulegone, followed by functional group manipulations to form the desired cyclohexenone ring. The stereocenter at the methyl-bearing carbon, originating from the chiral precursor, is maintained throughout the reaction sequence, ensuring the enantiomeric purity of the final product.
| Step | Transformation | Intermediate Product | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Michael Addition | Thiophenol adduct of Pulegone | Thiophenol, Base |
| 2 | Ozonolysis | Keto-aldehyde | O₃, then Me₂S |
| 3 | Intramolecular Aldol (B89426) Condensation | This compound | Base or Acid catalyst |
Stereospecific Synthesis Routes
Stereospecific synthesis is a critical methodology in organic chemistry for producing compounds with a well-defined three-dimensional arrangement of atoms. In the context of synthesizing substituted cyclohexenones, these routes are designed to control the formation of new stereocenters in a predictable manner, often influenced by the stereochemistry of the starting materials or catalysts. Such control is paramount for creating enantiomerically pure molecules. Pericyclic reactions, including sigmatropic rearrangements, are powerful tools in stereospecific synthesis due to their highly ordered, concerted transition states that enable the efficient transfer of chirality.
While the outline specifies a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, the scientific literature extensively documents the use of nih.govnih.gov-sigmatropic rearrangements as a powerful and stereospecific method for synthesizing substituted cyclohexenone structures. acs.orgnih.govresearchgate.net Specifically, the oxy-Cope rearrangement, a variant of the Cope rearrangement, is a key reaction in this context. wikipedia.orgmasterorganicchemistry.com This pathway provides a unique strategy for the diastereospecific formation of cyclohexenone acids from pyruvates and aromatic enones. acs.orgnih.gov
The reaction mechanism initiates with the attack of an enolate tautomer of a pyruvic acid on an aromatic enone, forming a hemiketal intermediate. nih.gov This intermediate then undergoes an oxy-Cope type nih.govnih.gov-sigmatropic rearrangement. acs.orgnih.gov This concerted pericyclic reaction proceeds through a highly ordered, chair-like transition state, which is the source of the diastereospecificity. nih.govwikipedia.org Following the rearrangement and a proton transfer, a diketone intermediate is formed, which subsequently undergoes an intramolecular aldol condensation and dehydration to yield the final cyclohexenone acid product. acs.orgnih.gov
| Starting Enone | Solvent System | Product Configuration | Isolated Yield | Reference |
|---|---|---|---|---|
| 4-phenyl-3-buten-2-one | tert-Butanol (alkaline) | anti | 86% | nih.gov |
| 4-phenyl-3-buten-2-one | Water (alkaline) | anti/syn mixture | 98% | nih.gov |
| In situ generated enone (from benzaldehyde) | tert-Butanol (alkaline) | anti | 31% | nih.gov |
| In situ generated enone (from 4-(benzyloxy)benzaldehyde) | tert-Butanol (alkaline) | anti/syn (62:38) | 42% | nih.gov |
Stereochemical Control and Mechanisms in Reactions Involving R 5 Methyl 2 Cyclohexenone
Diastereoselective and Enantioselective Transformations
Reactions involving (R)-5-methyl-2-cyclohexenone can be broadly categorized into diastereoselective and enantioselective transformations. In diastereoselective reactions, the existing stereocenter at the C-5 position influences the creation of a new stereocenter, leading to the preferential formation of one diastereomer over another. Enantioselective transformations, often guided by chiral catalysts or reagents, aim to produce a product with high enantiomeric excess. The inherent chirality of this compound makes it a valuable substrate for studying how a pre-existing stereocenter directs the stereochemical course of a reaction. The conformation of the cyclohexenone ring, where the methyl group preferentially occupies an equatorial position to minimize steric strain, plays a critical role in dictating the facial selectivity of approaching reagents.
Stereoselectivity in Conjugate (Michael) Addition Reactions
Conjugate addition, or Michael addition, to α,β-unsaturated carbonyl compounds like this compound is a fundamental carbon-carbon bond-forming reaction. The stereoselectivity of this addition is highly dependent on the nature of the nucleophile, the reaction conditions, and the substrate itself.
Stereoselectivity of Organometallic Nucleophiles (e.g., Dialkylcuprates)
Organocuprates, particularly lithium dialkylcuprates (R₂CuLi), are well-known for their propensity to undergo 1,4-conjugate addition to enones. When (S)-5-methyl-2-cyclohexenone is treated with lithium dimethylcuprate (Me₂CuLi), two diastereomeric products are formed. The major product is (3R, 5S)-3,5-dimethylcyclohexanone, resulting from the nucleophilic methyl group attacking the C-3 position from the face opposite to the existing C-5 methyl group (anti-addition). A minor product, (3S, 5S)-3,5-dimethylcyclohexanone, is also formed from syn-addition.
The principle of this reaction is directly applicable to the (R)-enantiomer. The reaction of this compound with lithium dimethylcuprate is expected to yield predominantly (3S, 5R)-3,5-dimethylcyclohexanone. This high diastereoselectivity is attributed to steric hindrance; the equatorial methyl group at the C-5 position effectively shields one face of the molecule, directing the incoming nucleophile to the opposite, less hindered face of the planar enone system. The mechanism is believed to involve the formation of a π-complex between the copper reagent and the carbon-carbon double bond of the cyclohexenone. ic.ac.uk This initial complexation positions one of the alkyl groups for a concerted transfer to the β-carbon (C-3), leading to the observed conjugate addition product. ic.ac.uk
| Reactant | Reagent | Major Product | Minor Product | Stereochemical Rationale |
|---|---|---|---|---|
| This compound | Lithium Dimethylcuprate (Me₂CuLi) | (3S, 5R)-3,5-dimethylcyclohexanone | (3R, 5R)-3,5-dimethylcyclohexanone | Nucleophilic attack occurs preferentially on the face anti to the C-5 methyl group to minimize steric interactions. |
Influence of Reagent Type (Lithium vs. Magnesium Cuprates) on Stereocontrol
The counterion associated with the organocuprate reagent can significantly influence the stereochemical outcome of conjugate addition reactions. Studies on substituted cyclohexenones have shown that magnesium-based cuprates (R₂CuMgX) can exhibit different selectivity compared to their lithium counterparts. tandfonline.com In certain systems, particularly those with coordinating groups, lithium cuprates may show reduced stereoselectivity due to chelation between the lithium ion and carbonyl oxygen, which can alter the transition state geometry and allow for attack from both faces of the enone. tandfonline.com
In contrast, magnesium cuprates sometimes lead to higher diastereoselectivity. tandfonline.com This difference in reactivity and selectivity is attributed to the varying Lewis acidity and aggregation states of the lithium and magnesium cations in solution. acs.org While lithium cuprates often exist as stable heteronuclear species, magnesium cuprates can have different aggregation patterns, which in turn affects their reactivity profile. acs.org For instance, in the addition to a cyclohexenone bearing a C-4 ester substituent, magnesium cuprate (B13416276) gave the syn product preferentially, whereas the corresponding lithium cuprate showed no selectivity. tandfonline.com
Role of Additives (e.g., HMPA) in Stereoselectivity
Polar coordinating additives, such as hexamethylphosphoramide (B148902) (HMPA), can dramatically alter the reactivity and selectivity of organometallic reagents. HMPA is a strong Lewis base that solvates metal cations, particularly lithium. semanticscholar.orgresearchgate.net By coordinating to the lithium ion in a lithium dialkylcuprate, HMPA can break up the reagent's aggregate structure and increase its nucleophilicity. semanticscholar.org
More importantly for stereocontrol, the addition of HMPA can influence the ratio of contact ion pairs (CIP) to solvent-separated ion pairs (SIP) of the organolithium reagent used to form the cuprate. researchgate.net The formation of SIPs is often associated with an increased tendency for 1,4-addition. semanticscholar.org In cases where lithium cuprates exhibit poor stereoselectivity, the addition of HMPA can sometimes restore or enhance it. For example, in the previously mentioned case of addition to a cyclohexenone with a C-4 ester, where the lithium cuprate was unselective, adding HMPA restored the syn selectivity observed with the magnesium cuprate. tandfonline.com This effect is attributed to HMPA's ability to disrupt the chelation between the lithium ion and the substrate, thereby restoring the sterically controlled reaction pathway. tandfonline.comresearchgate.net
| Reagent System | Observed Selectivity (Example System) | Role of Cation/Additive |
|---|---|---|
| Lithium Dialkylcuprate | Low or no selectivity | Potential for intramolecular chelation with coordinating groups on the substrate, leading to reduced facial bias. tandfonline.com |
| Magnesium Dialkylcuprate | Higher *syn-selectivity | Less prone to the same chelation effects, allowing steric factors to dominate the reaction pathway. tandfonline.com |
| Lithium Dialkylcuprate + HMPA | Restored syn-selectivity | HMPA solvates the Li⁺ ion, disrupting chelation and promoting a sterically controlled nucleophilic attack. tandfonline.comresearchgate.net |
Asymmetric Reduction Reactions of 2-Cyclohexenone Derivatives
The reduction of the carbonyl group or the carbon-carbon double bond in 2-cyclohexenone derivatives provides access to valuable chiral building blocks like allylic alcohols and saturated ketones. Asymmetric reduction methods employ chiral catalysts to control the stereochemical outcome.
Catalytic Asymmetric Transfer Hydrogenation (ATH)
Catalytic Asymmetric Transfer Hydrogenation (ATH) is a powerful and operationally simple method for the reduction of ketones and enones, avoiding the need for high-pressure hydrogen gas. rsc.orgresearchgate.net This technique typically uses a transition metal catalyst, often based on ruthenium or iridium, with a chiral ligand. rsc.org A simple alcohol, like isopropanol, or a mixture of formic acid and triethylamine (B128534) often serves as the hydrogen source. rsc.orgnih.gov
In the ATH of α,β-unsaturated ketones, reduction can occur at the C=O bond (1,2-reduction) to yield a chiral allylic alcohol, or at the C=C bond (1,4-reduction) to give a saturated ketone. The selectivity between these two pathways, as well as the enantioselectivity of the reduction, is controlled by the catalyst system. researchgate.net For instance, certain bifunctional ruthenium catalysts are known to be highly effective for the 1,2-reduction of enones, proceeding through a six-membered pericyclic transition state. The stereochemical outcome is determined by the precise coordination of the substrate to the chiral metal complex, which dictates the face from which the hydride is delivered. The development of these catalytic systems has provided efficient routes to enantioenriched allylic alcohols from prochiral enones. researchgate.netnih.gov
Nickel-Catalyzed Desymmetric Hydrogenation
Nickel-catalyzed desymmetric hydrogenation represents an effective strategy for the stereoselective reduction of prochiral cyclohexadienones, yielding chiral cyclohexenones like this compound. This process is particularly valuable for creating chiral all-carbon quaternary stereocenters. The catalytic system often employs a nickel salt, such as Nickel(II) triflate (Ni(OTf)₂), in conjunction with a chiral ligand. A notable example is the use of the (S,S)-Ph-BPE ligand. nih.gov
The mechanism of this transformation involves the coordination of the nickel catalyst to the cyclohexadienone substrate. The chiral ligand creates a stereochemically defined environment around the metal center. This chiral complex then facilitates the delivery of hydrogen to one of the two prochiral faces of the double bond, leading to the formation of the enantioenriched cyclohexenone product. The high levels of enantioselectivity observed are a direct consequence of the steric and electronic properties of the chiral ligand, which effectively blocks one pathway of hydrogen addition while favoring the other. nih.gov Computational studies on nickel-catalyzed asymmetric hydrogenations suggest that the active catalytic species is a cationic Ni(II) monohydride complex, the formation of which can be the rate-limiting step. chemrxiv.org
Research on γ,γ-disubstituted cyclohexadienones has demonstrated the efficacy of the Ni(OTf)₂/(S,S)-Ph-BPE system. This system consistently produces the corresponding cyclohexenones with high yields and excellent enantioselectivities. nih.gov
| Substrate (γ,γ-disubstituted cyclohexadienone) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 4,4-diphenyl-cyclohexa-2,5-dienone | (R)-4,4-diphenyl-cyclohex-2-enone | 98 | 92 |
| 4,4-di(p-tolyl)-cyclohexa-2,5-dienone | (R)-4,4-di(p-tolyl)cyclohex-2-enone | 96 | 94 |
| Spiro[5.5]undeca-1,4-dien-3-one | (R)-Spiro[5.5]undec-4-en-3-one | 98 | 96 |
This table presents data on the nickel-catalyzed desymmetric hydrogenation of various cyclohexadienones, illustrating the high yields and enantioselectivities achieved with the Ni(OTf)₂/(S,S)-Ph-BPE system, analogous to reactions that could produce precursors to or derivatives of this compound. nih.gov
Ene Reactions and Associated Stereochemical Outcomes
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a second component with a multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.org In the context of this compound, the chiral center at C5 profoundly influences the stereochemical course of such reactions.
Regio- and Diastereoselective Ene Reactions
When this compound or its derivatives act as the ene component, the existing stereocenter directs the approach of the enophile. The reaction generally proceeds to form new C-C and C-H bonds with a transfer of the double bond and a 1,5-hydrogen shift. wikipedia.org The facial selectivity of the reaction is dictated by the steric hindrance imposed by the methyl group at the C5 position. The enophile will preferentially approach from the face opposite to the bulky substituent to minimize steric repulsion in the transition state.
This principle is crucial in reactions such as those with singlet oxygen (an enophile) to produce tertiary alcohols, where diastereoselectivity is often observed. The inherent chirality of the cyclohexenone ring controls the formation of the new stereocenter, leading to a diastereomerically enriched product. Lewis acid catalysis can enhance the reactivity of the enophile and may improve the diastereoselectivity of the reaction by creating a more organized, rigid transition state. organic-chemistry.org
Intramolecular Ene Reactions in Complex Synthesis
Intramolecular ene reactions are powerful tools for constructing cyclic systems, and when a chiral precursor derived from this compound is used, the reaction can proceed with a high degree of stereocontrol. nih.gov In a typical scenario, a side chain containing an enophile is attached to the cyclohexenone core. Upon thermal or Lewis acid activation, the ene reaction occurs, forming a new ring fused to the original cyclohexene (B86901) ring.
The stereochemical outcome is governed by the geometry of the transition state. To maintain continuous orbital overlap, the reacting centers must adopt a specific quasi-chair or quasi-boat conformation. The pre-existing stereocenter at C5 will favor a transition state that minimizes steric interactions, thereby determining the stereochemistry of the newly formed ring junction and stereocenters. nih.gov For instance, a nickel(II)-catalyzed asymmetric intramolecular Alder-ene reaction of 1,7-dienes has been developed, providing a route to various 3,4-disubstituted heterocyclic derivatives with high diastereo- and enantioselectivities, highlighting the utility of transition metals in controlling such cyclizations. rsc.org This methodology is applicable to the synthesis of complex polycyclic structures found in natural products, such as terpenes.
Transition State Analysis and Stereochemical Rationalization
The stereochemical outcomes in reactions of this compound are rationalized by analyzing the transition states of the reacting species. For pericyclic processes like the ene reaction, a concerted, though often asynchronous, six-membered transition state is typically invoked. nih.govresearchgate.net
The preference for a specific diastereomer can be explained by considering the steric and electronic factors within this transition state. The chiral center at C5, bearing a methyl group, creates a diastereotopic environment. The lowest energy transition state will be the one that minimizes non-bonded interactions. Consequently, the enophile will approach the double bond from the less sterically hindered face. Computational studies on related systems have shown that the activation barrier for the ene reaction is highly sensitive to the geometry of the reactants as they approach the transition state. rsc.org
In catalyzed reactions, such as the nickel-catalyzed hydrogenation, the chiral ligand binds to the metal center, forming a rigid complex. This complex presents the substrate in a specific orientation, exposing one face of the double bond to the incoming hydride. The observed high enantioselectivity is rationalized by the significant energy difference between the two possible diastereomeric transition states (one leading to the R-product and the other to the S-product). The less sterically crowded transition state is strongly favored, leading to the observed product with high enantiomeric excess. nih.gov Quantum chemical modeling of the reaction between pulegone (B1678340) (a related chiral cyclohexanone (B45756) derivative) and an enophile suggests the formation of an intermediate resembling an asymmetric cyclic aziridine (B145994) cation, which dictates the formation of isomeric products. researchgate.net
Reactivity and Reaction Mechanisms of R 5 Methyl 2 Cyclohexenone
Nucleophilic Addition Chemistry
The reactivity of α,β-unsaturated ketones like (R)-5-methyl-2-cyclohexenone is characterized by two primary electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4) of the conjugated system. This dual reactivity gives rise to two competing nucleophilic addition pathways: direct (1,2-) addition to the carbonyl group and conjugate (1,4-) addition to the carbon-carbon double bond. The preferred pathway is largely dictated by the nature of the nucleophile and the reaction conditions.
Conjugate (1,4-) versus Direct (1,2-) Addition Pathways
Nucleophilic attack on an α,β-unsaturated ketone can occur at two distinct electrophilic centers. Direct, or 1,2-addition, involves the nucleophile attacking the carbonyl carbon, which bears a significant partial positive charge due to the electronegativity of the adjacent oxygen atom. This pathway is often kinetically favored, meaning it is the faster of the two reactions.
In contrast, conjugate, or 1,4-addition, entails nucleophilic attack at the β-carbon. The electrophilicity of this position is a consequence of resonance delocalization of the π-electrons across the conjugated system, which extends the partial positive charge from the carbonyl carbon. The initial product of 1,4-addition is a resonance-stabilized enolate intermediate. Subsequent protonation, typically at the α-carbon, yields the final product. Generally, 1,4-addition is thermodynamically favored, leading to a more stable product.
The competition between these two pathways can be understood through the Hard-Soft Acid-Base (HSAB) principle. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. Consequently, "hard" nucleophiles, which are typically highly charged and less polarizable (e.g., Grignard reagents, organolithium reagents), preferentially undergo rapid and often irreversible 1,2-addition. Conversely, "soft" nucleophiles, which are more polarizable and less basic (e.g., organocuprates, thiols, and enamines), favor the thermodynamically controlled 1,4-addition pathway.
| Nucleophile Type | Predominant Pathway | Example Nucleophile |
|---|---|---|
| Hard Nucleophiles | Direct (1,2-) Addition | Organolithium Reagents (e.g., CH₃Li) |
| Hard Nucleophiles | Direct (1,2-) Addition | Grignard Reagents (e.g., CH₃MgBr) |
| Soft Nucleophiles | Conjugate (1,4-) Addition | Gilman Reagents (e.g., (CH₃)₂CuLi) |
| Soft Nucleophiles | Conjugate (1,4-) Addition | Thiols (e.g., RSH) |
| Soft Nucleophiles | Conjugate (1,4-) Addition | Amines (e.g., R₂NH) |
| Soft Nucleophiles | Conjugate (1,4-) Addition | Enolates |
Nucleophilic Attack at the Beta-Carbon in α,β-Unsaturated Ketones
The mechanism of nucleophilic attack at the β-carbon, also known as the Michael addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction proceeds through a resonance-stabilized enolate intermediate. The nucleophile adds to the β-carbon, causing a shift of the π-electrons of the carbon-carbon double bond to the α-carbon and the π-electrons of the carbonyl group to the oxygen atom.
This enolate intermediate is a key feature of the 1,4-addition mechanism. Its stability allows for the reaction to be reversible under certain conditions, particularly with weaker nucleophiles. The final step of the reaction is the protonation of the enolate. This typically occurs at the α-carbon, as this leads to the regeneration of the more stable carbonyl group, resulting in a β-substituted cyclohexanone (B45756) derivative.
A notable example of this reactivity is the reaction of (S)-5-methyl-2-cyclohexenone with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi). This soft organometallic nucleophile selectively attacks the β-carbon, leading to the formation of (3R,5S)-3,5-dimethylcyclohexanone as the major product after protonolysis. study.com
Pericyclic Reaction Mechanisms
Pericyclic reactions are concerted processes that occur through a cyclic transition state. These reactions are characterized by the simultaneous breaking and forming of bonds and are highly stereospecific. This compound, as a cyclic enone, can participate in several types of pericyclic reactions, including ene reactions and cycloadditions.
Mechanistic Insights into Ene Reactions of Cyclic Enones
The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). In the context of this compound, the enone can act as the enophile. Research on the related compound, (R)-5-methyl-2-(1-methylethylidene)-cyclohexanone (pulegone), reacting with 4-phenyl-4H-1,2,4-triazoline-3,5-dione provides insight into the possible mechanisms. Quantum chemical modeling of this reaction has shown that the formation of different isomeric products can occur through distinct pathways. One route proceeds via a concerted ene reaction mechanism. nih.gov
Synchronous and Zwitterionic Channels in Cycloaddition-like Reactions
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. While concerted photochemical [2+2] cycloadditions are allowed, the reaction between enones and alkenes often proceeds in a stepwise fashion through diradical intermediates. nih.gov
Further mechanistic studies on the reaction of pulegone (B1678340) with an enophile have revealed alternative, non-concerted pathways. nih.gov These routes involve the initial formation of an asymmetric cyclic aziridinium cation-like intermediate. This intermediate can then proceed through different channels depending on which proton is eliminated. The competition between a synchronous (concerted) ene reaction and a stepwise pathway involving a zwitterionic intermediate is influenced by factors such as the polarity of the solvent. study.com
Radical-Mediated Transformations
Radical reactions offer a powerful alternative to ionic pathways for the functionalization of organic molecules. In the case of this compound, radical-mediated transformations can lead to the formation of complex cyclic and bicyclic structures. These reactions are typically initiated by the generation of a radical species, which can then add to the carbon-carbon double bond of the enone.
An illustrative example is the formation of radicals from the irradiation of alkyl halides in the presence of triethylamine (B128534), and their subsequent application in synthesis. A formal total synthesis of (±)-bisabolangelone has been achieved utilizing a radical cyclization approach. In this synthesis, a radical is generated and adds to a derivative of this compound, initiating a cascade of events that ultimately forms the target molecule.
Applications of R 5 Methyl 2 Cyclohexenone in Complex Molecule Synthesis
Total Synthesis of Natural Products
The enantiopure nature of (R)-5-methyl-2-cyclohexenone makes it an ideal starting material for the total synthesis of complex natural products, where precise control of stereochemistry is paramount.
As a Chiral Synthon for Diterpenoids (e.g., Icetexane Diterpenoids)
Icetexane diterpenoids are a class of natural products characterized by a 6-7-6 tricyclic carbon skeleton. nih.govrsc.orgnih.gov Their complex architecture and biological activities, which include trypanocidal and anticancer properties, make them compelling targets for total synthesis. nih.gov The synthesis of the icetexane core is a significant challenge, often involving strategies like ring expansion of abietane (B96969) precursors to construct the central seven-membered ring. nih.govsci-hub.st
While direct total syntheses of icetexanes starting from this compound are not prominently documented, its inherent chirality and functionality make it a highly suitable synthon for constructing the stereochemically rich cyclohexyl portion of the icetexane framework. Chiral building blocks are essential for establishing the correct stereochemistry early in a synthetic sequence, thereby avoiding complex resolution steps or non-selective reactions at later stages. The enone moiety of this compound allows for controlled conjugate additions and alkylations to build the necessary complexity for elaborating the fused ring systems characteristic of icetexanes.
Enabling Total Syntheses of Alkaloids (e.g., (+)-Fawcettimine, (±)-Crinine)
This compound has been successfully employed as a key starting material in the synthesis of complex alkaloids.
In contrast, the total synthesis of (±)-Crinine , an Amaryllidaceae alkaloid, has been approached through various other strategies. nih.govresearchgate.net Common synthetic routes to the crinine (B1220781) skeleton often involve the construction of a C3a-arylated perhydroindole intermediate, which then undergoes a Pictet-Spengler-type reaction. nih.gov Other methods include Diels-Alder reactions of 2-pyrones researchgate.net and palladium-catalyzed enantioselective dearomative cyclizations. rsc.org While cyclohexanone (B45756) derivatives are central to these syntheses, the use of this compound as the specific starting material is not a commonly reported strategy for this particular class of alkaloids.
Precursor for Other Enantiomerically Pure Cyclohexenones
The chemical reactivity of this compound allows it to serve as a precursor for a variety of other enantiomerically pure cyclohexenone derivatives. The enone functionality is susceptible to a range of stereocontrolled transformations. For instance, conjugate addition reactions with organocuprates or other nucleophiles can introduce substituents at the 3-position with high diastereoselectivity, governed by the existing stereocenter at the 5-position.
Furthermore, modern biocatalytic methods, such as those using ene-reductases, have been developed for the asymmetric synthesis of chiral cyclohexenones from prochiral cyclohexadienones, producing valuable building blocks with quaternary stereocenters in high enantiomeric excess. nih.govacs.org While these methods generate chiral cyclohexenones, this compound itself can be diversified through chemical means to access structures that may not be directly available through such desymmetrization techniques. nih.gov This chemical diversification expands the library of available chiral building blocks for complex syntheses. acs.orgresearchgate.net
Construction of Fused Polycyclic and Spirocyclic Systems
The synthesis of natural products often requires the assembly of intricate ring systems. This compound is an effective starting point for constructing fused polycyclic frameworks. As demonstrated in the synthesis of (+)-Fawcettimine, the cyclohexenone ring serves as the foundation upon which additional rings are annulated in a stereocontrolled manner. The reaction sequences typically involve a series of cyclization reactions that build the complex, multi-ring architecture of the target molecule.
The construction of spirocyclic systems, where two rings share a single carbon atom, represents another significant synthetic challenge. nih.gov While general methods for spirocycle synthesis exist, such as those based on [4+2]-cycloadditions, unimelb.edu.au the specific application of this compound as a starting material for the targeted synthesis of spirocycles is not widely documented in reviewed literature. However, its versatile functionality suggests potential applicability in intramolecular alkylation or rearrangement strategies designed to form such systems.
Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
The chiral scaffold of this compound is a valuable component in the synthesis of intermediates for biologically active molecules in the pharmaceutical and agrochemical sectors.
In the pharmaceutical field, derivatives of this compound serve as critical intermediates. For example, (5R)-5-Methyl-2-(phenylthio)cyclohexanone is an intermediate in the preparation of Ptilocaulin , a cyclic guanidine (B92328) marine alkaloid with significant antimicrobial and antitumor properties. sci-hub.st Furthermore, the general cyclohexenone core is a foundational starting material in several efficient total syntheses of Artemisinin , the cornerstone of modern antimalarial therapy. google.comresearchgate.netnih.govacs.orgsci-hub.se These syntheses leverage the cyclohexenone structure to build the complex tetracyclic framework of the drug in a cost-effective manner. nih.govsci-hub.se
| Target Molecule | Therapeutic Area | Role of Cyclohexenone Core |
|---|---|---|
| Ptilocaulin | Antimicrobial, Antitumor | Serves as a chiral precursor for the fused hydrindane system. sci-hub.st |
| Artemisinin | Antimalarial | Used as an inexpensive starting material for building the complex tetracyclic core. nih.govsci-hub.se |
In the agrochemical industry, the development of chiral pesticides and fungicides is of increasing importance, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or have undesirable off-target effects. nih.gov Chiral synthons are therefore crucial for efficient and environmentally conscious production. The cyclohexenone motif is a structural component in some agrochemicals, and building blocks like this compound are valuable starting points for the synthesis of new, enantiomerically pure active ingredients. kashanu.ac.ire-bookshelf.de
Role in Synthesis of Structurally Diverse Chiral Cycloalkenone Derivatives
This compound is a cornerstone in the synthesis of a broad spectrum of structurally diverse chiral cycloalkenone derivatives. Its utility stems from the combination of a predefined stereocenter and a versatile enone functional group, which allows for a multitude of stereoselective chemical modifications.
Key transformations that enable the synthesis of diverse derivatives include:
Michael (1,4-Conjugate) Addition: The electron-deficient β-carbon of the enone readily accepts nucleophiles. The stereochemical outcome of this addition is influenced by the existing methyl-bearing stereocenter, allowing for the diastereoselective formation of new stereocenters.
Alkylation of Enolates: Deprotonation can generate a specific enolate, which can then be alkylated at the α-position (C6) or γ-position (C2, via the extended enolate), introducing further complexity.
Cycloaddition Reactions: The double bond of the enone can participate in cycloaddition reactions, such as Diels-Alder or [2+2] photocycloadditions, to construct new cyclic and polycyclic systems.
These fundamental reactions allow chemists to elaborate the simple chiral cyclohexenone scaffold into more complex molecules with multiple stereocenters, making it a powerful tool in asymmetric synthesis. nih.govacs.org The derivatives produced are themselves valuable intermediates for a wide range of applications, from natural product synthesis to materials science.
| Transformation Type | Site of Reaction | Synthetic Outcome |
|---|---|---|
| Michael Addition | C3 (β-carbon) | Introduction of a substituent with potential for high diastereoselectivity. |
| Enolate Alkylation | C2 (γ-carbon) or C6 (α-carbon) | Formation of new C-C bonds at positions adjacent to the carbonyl. |
| Cycloaddition | C2-C3 double bond | Construction of new fused or bridged ring systems. |
Analytical and Spectroscopic Methodologies for Chiral Cyclohexenones
Determination of Enantiomeric Excess (ee)
Enantiomeric excess (ee) is a critical measure of the purity of a chiral sample. Several sophisticated methods are employed to quantify the relative amounts of each enantiomer.
Chiral Gas Chromatography (GC) is a powerful and widely used technique for the separation and quantification of enantiomers in a mixture. gcms.cz The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. researchgate.net
For chiral ketones like (R)-5-methyl-2-cyclohexenone, derivatized cyclodextrins are commonly used as CSPs. gcms.czresearchgate.net These cyclic oligosaccharides possess a chiral cavity, and their derivatives, such as those with alkyl or acetyl groups, can enhance enantiomeric resolution for various compound classes. gcms.czgcms.cz The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin-based CSP. The stability of these complexes differs for each enantiomer, resulting in differential elution from the column. researchgate.net The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers. libretexts.org
Table 1: Typical Chiral GC Conditions for Enantiomeric Separation
| Parameter | Description |
|---|---|
| Column Type | Fused silica (B1680970) capillary column with a chiral stationary phase (e.g., derivatized β- or γ-cyclodextrin). gcms.czwisc.edujmaterenvironsci.com |
| Stationary Phase | Commonly permethylated or acetylated cyclodextrin (B1172386) derivatives (e.g., HP-chiral-20B). jmaterenvironsci.com |
| Carrier Gas | Helium or Hydrogen. wisc.edu |
| Temperature Program | An initial isothermal period followed by a temperature ramp to optimize separation (e.g., 40°C for 5 min, then ramp to 200°C). wisc.edu |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). wisc.edujmaterenvironsci.com |
| Injector Temperature | Typically 250°C. wisc.edu |
This interactive table provides representative conditions for chiral GC analysis.
Circular Dichroism (CD) spectroscopy, an optical technique inherently sensitive to chirality, has been adapted for the rapid determination of enantiomeric excess in α-chiral cyclohexanones. nih.govnih.govacs.org This method is particularly advantageous for high-throughput screening (HTS) due to its speed, with a single measurement often taking less than a minute. nih.gov
The technique typically involves the derivatization of the cyclohexanone (B45756) to enhance its ability to coordinate with a chiral metal complex. nih.govresearcher.life For instance, the ketone can be converted to a chiral hydrazone, which then complexes with a chiral copper(I) BINAP sensor, [Cu(I)((S)-BINAP)(CH₃CN)₂]PF₆. nih.gov The binding of the derivatized enantiomers to the chiral copper complex induces changes in the metal-to-ligand charge transfer (MLCT) bands in the CD spectrum. nih.govnih.gov The two diastereomeric complexes formed exhibit different CD signals, and the magnitude of this change can be correlated with the enantiomeric composition of the sample. nih.gov By generating a calibration curve that plots the molar ellipticity at a specific wavelength against known ee values, the enantiomeric excess of unknown samples can be determined with a reported average absolute error of approximately ±7%. nih.govacs.orgresearcher.life
Table 2: Key Features of CD Spectroscopy for Rapid ee Determination
| Feature | Description |
|---|---|
| Principle | Enantioselective discrimination based on the formation of diastereomeric metal complexes. nih.gov |
| Analyte Form | Derivatized α-chiral cyclohexanones (e.g., hydrazones). nih.govresearcher.life |
| Chiral Sensor | Chiral metal complexes, such as [Cu(I)(BINAP)(CH₃CN)₂]PF₆. nih.gov |
| Measurement | Monitoring changes in the metal-to-ligand charge transfer (MLCT) bands of the CD spectrum. nih.gov |
| Speed | Rapid analysis, suitable for high-throughput screening (HTS). nih.gov |
| Accuracy | Average absolute error of ~±7%. nih.govresearcher.life |
This interactive table summarizes the core aspects of the rapid CD spectroscopic method for ee determination.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural analysis that can also be employed to determine enantiomeric excess. Since enantiomers are indistinguishable in a standard achiral NMR environment, a chiral auxiliary is required. researchgate.netsemanticscholar.org Chiral Solvating Agents (CSAs) are a class of such auxiliaries that are simply added to the NMR sample. nih.govresearchgate.net
CSAs interact with the enantiomers of the analyte through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to form transient diastereomeric solvates. nih.govunipi.it These diastereomeric complexes are distinct species and, as a result, corresponding nuclei in the two enantiomers become chemically non-equivalent, leading to separate signals in the NMR spectrum. researchgate.netnih.gov The enantiomeric excess can then be accurately calculated by integrating the areas of these resolved signals. researchgate.net A wide variety of CSAs have been developed, including those based on cyclodextrins, metal complexes, and other chiral scaffolds, to analyze a broad range of compound classes. researchgate.netresearchgate.netnih.gov
Absolute Configuration Assignment
Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a critical step in its complete characterization.
Single-crystal X-ray crystallography is considered the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. purechemistry.orgnih.gov However, many chiral compounds, including ketones like this compound which are often oils at room temperature, can be difficult to crystallize directly. stackexchange.com
To overcome this, the molecule is often chemically derivatized to introduce functionalities that promote crystallization. stackexchange.com For a ketone, this could involve converting it to a crystalline derivative such as a semicarbazone, oxime, or hydrazone. A particularly effective strategy involves reacting the chiral analyte with an enantiomerically pure reagent of known absolute configuration. nih.gov This creates a diastereomeric product. Upon successful crystallization of this diastereomer, X-ray diffraction analysis reveals the complete 3D structure. Since the absolute configuration of the incorporated chiral reagent is already known, the absolute configuration of the original chiral center—in this case, the stereocenter of the 5-methyl-2-cyclohexenone moiety—can be unequivocally assigned by determining its relative configuration within the crystal structure. nih.govthieme-connect.de
Advanced Spectroscopic Characterization for Structural Elucidation (NMR, IR, HRMS)
A combination of spectroscopic techniques is used to confirm the molecular structure and composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and signal multiplicities allow for the assignment of each proton and carbon atom in the structure, confirming the connectivity and substitution pattern of the cyclohexenone ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the α,β-unsaturated ketone. A strong absorption peak for the C=O stretch is expected, typically around 1670-1690 cm⁻¹, and a C=C stretch for the alkene is expected around 1600-1650 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that its atomic composition matches the expected C₇H₁₀O. nih.gov
Table 3: Spectroscopic Data for this compound
| Technique | Data Type | Observed/Expected Values |
|---|---|---|
| HRMS | Molecular Formula | C₇H₁₀O |
| Exact Mass | 110.0732 g/mol . nih.gov | |
| IR | C=O Stretch | ~1685 cm⁻¹ |
| C=C Stretch | ~1620 cm⁻¹ | |
| ¹³C NMR | C=O | ~199 ppm |
| C=C | ~150 ppm, ~129 ppm | |
| CH-CH₃ | ~35 ppm | |
| CH₂ | ~30 ppm, ~37 ppm | |
| CH₃ | ~21 ppm | |
| ¹H NMR | Vinyl H | ~6.8 ppm (m), ~5.9 ppm (m) |
| Aliphatic H | ~2.4-2.0 ppm (m) |
This interactive table presents typical spectroscopic data used for the structural elucidation of this compound. NMR data are estimations based on related structures.
Computational Chemistry and Theoretical Studies on R 5 Methyl 2 Cyclohexenone Systems
Quantum Chemical Modeling of Reaction Pathways and Isomer Formation
Quantum chemical modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction pathways and predicting the formation of various isomers. This methodology allows for the computational examination of reaction mechanisms, including the identification of intermediates and transition states, which is crucial for understanding stereoselectivity and regioselectivity.
However, a dedicated quantum chemical modeling study on the reaction pathways and isomer formation specifically involving (R)-5-methyl-2-cyclohexenone has not been prominently reported. Such a study would be invaluable for predicting the outcomes of its various potential reactions, such as Michael additions, cycloadditions, or enolate formations, and for understanding the factors that govern the formation of different stereoisomers.
Density Functional Theory (DFT) Calculations for Transition State Characterization
Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of molecules. It is particularly effective for locating and characterizing the geometries and energies of transition states, which are critical for determining the kinetics and feasibility of a chemical reaction. Analysis of the vibrational frequencies calculated using DFT can confirm the nature of a stationary point as either a minimum or a transition state (characterized by a single imaginary frequency).
Despite the broad applicability of DFT, specific studies detailing the characterization of transition states in reactions of this compound are not readily found in the literature. DFT calculations would provide significant insights into the activation energies of its reactions, thereby explaining observed reaction rates and selectivities. For example, in a Diels-Alder reaction where this compound acts as a dienophile, DFT could be used to model the endo and exo transition states to predict the stereochemical outcome.
Molecular Electron Density Theory (MEDT) in Pericyclic Reaction Analysis
Molecular Electron Density Theory (MEDT) offers an alternative perspective to the traditional frontier molecular orbital (FMO) theory for analyzing pericyclic reactions, such as cycloadditions and electrocyclizations. MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. This theory is often used to explain the mechanisms and selectivities of polar organic reactions.
A specific MEDT analysis of pericyclic reactions involving this compound is not documented in existing research. Applying MEDT to a reaction such as the Diels-Alder reaction with this compound would involve analyzing the global electron density transfer at the transition state to classify the reaction's polar character and to understand the origins of its regioselectivity and stereoselectivity.
Elucidation of Steric and Electronic Effects in Reactivity
The reactivity of a molecule is fundamentally governed by a combination of steric and electronic effects. Computational methods can deconstruct these effects to provide a quantitative understanding of their influence on reaction outcomes. Steric effects arise from the spatial arrangement of atoms, while electronic effects relate to the distribution of electron density.
While the general principles of how the methyl group and the enone system in this compound would influence its reactivity are understood from fundamental organic chemistry, a detailed computational study that specifically elucidates and quantifies these steric and electronic effects is not available. Such an investigation would be beneficial for rationalizing its behavior in various chemical transformations and for the design of new synthetic methodologies.
Future Research Directions and Outlook in R 5 Methyl 2 Cyclohexenone Chemistry
Development of Novel Catalytic Systems for Enhanced Enantioselectivity
The asymmetric synthesis of (R)-5-methyl-2-cyclohexenone heavily relies on catalytic methods that can control the stereochemistry of the final product. While significant progress has been made, future research is directed towards the development of even more sophisticated and efficient catalytic systems.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering an alternative to metal-based catalysts. nih.govtcichemicals.com Future work in this area will likely focus on the design and synthesis of novel chiral organocatalysts that can provide higher enantioselectivity and yields for the synthesis of this compound. For instance, the development of prolinol-based catalysts has shown promise in the formation of chiral cyclohexenones with excellent enantiomeric excess (98-99% ee). nih.gov Further modifications of these catalyst structures could lead to even greater selectivity and broader substrate scope.
Dual catalytic systems, which employ two different catalysts to activate the reacting partners simultaneously and stereoselectively, represent another promising frontier. nih.gov Research into combining a chiral amine catalyst with a transition metal catalyst could unlock new reaction pathways for the enantioselective synthesis of substituted cyclohexenones. The synergistic action of these catalysts can lead to enhanced reactivity and stereocontrol that is not achievable with a single catalyst system. Future investigations will aim to identify optimal catalyst combinations and reaction conditions to maximize the efficiency and enantioselectivity of these dual catalytic processes.
Below is a table summarizing key research directions in the development of novel catalytic systems:
| Research Direction | Focus Area | Potential Advantages |
| Novel Organocatalysts | Design and synthesis of new chiral prolinamide and other amino acid-derived catalysts. | Higher enantioselectivity, lower catalyst loading, milder reaction conditions, and reduced metal contamination. |
| Dual Catalytic Systems | Combination of chiral organocatalysts with metal co-catalysts. | Synergistic activation, enhanced stereocontrol, and access to novel reaction pathways. |
| Immobilized Catalysts | Anchoring of homogeneous catalysts onto solid supports. | Facile catalyst recovery and recycling, improved process sustainability. acs.org |
Expanding the Scope and Efficiency of Biocatalytic Transformations
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral compounds. researchgate.net The use of enzymes, such as ene-reductases, has been successfully demonstrated for the asymmetric synthesis of chiral cyclohexenones, achieving high enantioselectivities (up to >99% ee). acs.orgnih.gov Future research in this area is poised to significantly expand the capabilities and practical applications of biocatalytic methods.
Process intensification is another critical aspect of future biocatalytic research. This involves optimizing reaction conditions, such as substrate and cofactor concentrations, to maximize productivity. nih.gov For example, strategies to efficiently regenerate cofactors, which are often expensive, are essential for the economic viability of large-scale biocatalytic processes. The integration of biocatalytic steps with downstream processing will also be crucial for developing cost-effective and scalable manufacturing processes.
The following table outlines future research directions in biocatalytic transformations:
| Research Direction | Focus Area | Potential Advantages |
| Enzyme Discovery and Engineering | Screening for novel ene-reductases and other useful enzymes; tailoring enzyme properties through directed evolution. | Improved substrate scope, enhanced enantioselectivity, greater process robustness. |
| Multi-Enzyme Cascades | Combining multiple enzymatic reactions in a one-pot setup. | Reduced number of unit operations, higher yields, improved atom economy. |
| Process Intensification | Optimization of reaction parameters and cofactor regeneration systems. | Increased productivity, reduced manufacturing costs, enhanced scalability. nih.gov |
| Photobiocatalysis | Combining light-driven reactions with enzymatic transformations for cofactor regeneration. nih.gov | Sustainable and efficient cofactor recycling, novel reaction pathways. nih.gov |
Implementation of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact and enhance sustainability. whiterose.ac.ukrsc.org The synthesis of this compound provides a fertile ground for the implementation of these principles.
A primary focus is the replacement of hazardous reagents and solvents with more environmentally friendly alternatives. whiterose.ac.uk Biocatalytic and organocatalytic methods often utilize milder reaction conditions and avoid the use of toxic heavy metals, contributing to a greener process. tcichemicals.comresearchgate.net Future research will continue to explore the use of water or bio-based solvents in these reactions.
Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is another key metric in green chemistry. The development of catalytic reactions that proceed with high selectivity and minimize the formation of byproducts is a central goal. One-pot syntheses and cascade reactions are particularly attractive in this regard as they reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. acs.org
The table below highlights key green chemistry principles and their application in the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis | Future Research Focus |
| Safer Solvents and Auxiliaries | Utilizing water or biodegradable solvents in enzymatic and organocatalytic reactions. | Development of catalytic systems that are highly efficient in green solvents. |
| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. | Exploration of cascade reactions and one-pot processes to minimize waste. acs.org |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts. | Development of highly active and recyclable catalysts to reduce catalyst loading and waste. acs.org |
| Use of Renewable Feedstocks | Exploring synthetic routes that start from bio-based materials. | Investigating the conversion of biomass-derived platform chemicals into chiral cyclohexenones. |
Exploration of New Applications in Materials Science and Medicinal Chemistry
Chiral cyclohexenones are recognized as versatile building blocks in the synthesis of natural products and pharmaceutically active molecules. mdpi.com this compound, in particular, holds significant potential for the development of novel materials and therapeutic agents.
In medicinal chemistry, the cyclohexenone scaffold is present in a variety of bioactive compounds. Future research will likely involve the use of this compound as a starting material for the synthesis of complex molecular architectures with potential therapeutic applications. For example, it can serve as a precursor for the synthesis of analogues of vitamin D3 and other steroids. nih.gov The development of efficient synthetic routes to these complex molecules will be crucial for exploring their biological activities and therapeutic potential. The application of asymmetric organocatalysis is seen as an enabling technology for medicinal chemistry, facilitating the production of chiral drugs. rsc.org
While the applications of this compound in materials science are less explored, its chiral nature and reactive functional groups make it an interesting candidate for the development of new polymers and functional materials. For instance, it could be incorporated into chiral polymers to create materials with specific optical properties or for use in chiral chromatography. Further research is needed to explore these possibilities and unlock the potential of this versatile building block in the field of materials science.
The following table summarizes potential future applications of this compound:
| Field | Potential Application | Research Focus |
| Medicinal Chemistry | Synthesis of complex natural products and their analogues. | Development of novel therapeutic agents, including anticancer and antiviral drugs. |
| Precursor for steroid and vitamin D3 synthesis. nih.gov | Exploration of new drug candidates for various diseases. | |
| Materials Science | Monomer for the synthesis of chiral polymers. | Creation of materials with unique optical or recognition properties. |
| Chiral dopant for liquid crystals. | Development of advanced display technologies. |
Q & A
Q. How should researchers design experiments to investigate this compound’s role in enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
